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Compound of Interest

4-(4-Methylcyclohexyl)oxybutanoic
Compound Name:

acid
CAS No.: 1016695-87-6
Cat. No.: B2905988

Get Quote

Executive Summary & Compound Profile

4-(4-Methylcyclohexyl)oxybutanoic acid (MCOBA) represents a strategic "sp3-rich" scaffold
in medicinal chemistry. It is the saturated, non-aromatic analog of the classical aryloxyalkanoic
acid pharmacophore found in fibrate drugs and auxin-mimetic herbicides.

By replacing the planar phenyl ring with a three-dimensional cyclohexyl moiety, MCOBA offers
distinct physicochemical advantages: enhanced lipophilicity, altered metabolic stability, and a
unique spatial occupancy in receptor binding pockets. This guide compares MCOBA against its
aromatic precursor (4-(p-Tolyloxy)butanoic acid) and the clinical standard (Gemfibrozil) to
evaluate its potential as a next-generation lipid modulator.

Target Compound Profile
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Property Detail

IUPAC Name 4-[(4-methylcyclohexyl)oxy]butanoic acid
CAS Number 1016695-87-6

Molecular Formula C11H2003

Molecular Weight 200.27 g/mol

Lipophilic Head (Methylcyclohexyl) + Ether

Core Pharmacophore ) o ) )
Linker + Acidic Tail (Butyric)

Primary Target Class PPAR Agonist (Predicted), Fatty Acid Mimetic

Structural Analogs & Comparative Analysis

To objectively assess bioactivity, MCOBA is compared against three distinct structural classes.

Comparison Table: Physicochemical & Biological
Properties
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Feature

Target: MCOBA

Analog A: 4-(p-
Tolyloxy)butanoic
acid

Analog B:
Gemfibrozil

Structure Type

Saturated Ether
(Cyclohexyl)

Aromatic Ether
(Phenyl)

Aromatic Ether

(Dimethylphenyl)

Geometry

3D (Chair/Boat

conformation)

Planar (Flat)

Planar (Flat)

LogP (Lipophilicity)

~3.1 (High)

~2.4 (Moderate)

4.77 (Very High)

Metabolic Stability

High (Resistant to
aromatic

Low (Susceptible to
CYP450 oxidation)

Moderate

(Glucuronidation

hydroxylation) dominant)
PPAR
PPAR PPAR
Receptor Selectivity / PPAR
bias specific

bias (Predicted)

Solubility (Water)

Low (<0.5 mg/mL)

Moderate (~1 mg/mL)

Very Low (<0.1
mg/mL)

Key Mechanistic Insights

o "Escape from Flatland": The transition from Analog A (Phenyl) to MCOBA (Cyclohexyl)

introduces chirality and 3D volume. This often improves selectivity by filling specific

hydrophobic pockets in the receptor that planar molecules cannot access.

e Metabolic Shielding: The cyclohexyl ring in MCOBA lacks the

-electron cloud of the phenyl ring, making it immune to rapid oxidative metabolism by
CYP450 enzymes that typically target electron-rich aromatic systems.

o Linker Dynamics: The oxybutanoic (C4) chain provides greater flexibility compared to the

propanoic (C3) or pentanoic (C5) chains often found in older fibrates, potentially allowing for

an "induced fit" binding mechanism.
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Bioactivity & Signaling Pathways

The primary bioactivity of MCOBA is mediated through nuclear receptor signaling, specifically
the PPAR pathway. The diagram below illustrates the differential activation potential compared

to aromatic analogs.

PPAR Signaling & Lipid Metabolism Pathway
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Caption: Differential activation of PPAR isoforms by MCOBA (Cyclohexyl) vs. Aromatic
Analogs. MCOBA is predicted to show enhanced PPAR-delta selectivity due to steric bulk.
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Experimental Protocols for Validation

To empirically validate the bioactivity of MCOBA, the following standardized protocols should
be employed. These assays are designed to be self-validating through the use of positive
controls (Gemfibrozil) and negative controls (Vehicle).

Protocol A: PPAR Nuclear Receptor Transactivation
Assay

Objective: Quantify the agonist potency (

) of MCOBA against PPAR
, PPAR

, and PPAR

o Cell System: HEK293T cells transiently transfected with:
o Expression plasmid for human PPAR isoform (GAL4-DBD fusion).
o Luciferase reporter plasmid (UAS-Luc).
o Renilla luciferase (internal control for transfection efficiency).
e Treatment:
o Seed cells in 96-well plates (10,000 cells/well).
o After 24h, treat with MCOBA (0.1 nM — 100

M) in DMSO-free media.

o Controls: Gemfibrozil (100
M) as Positive Control; 0.1% DMSO as Vehicle.

e Readout:
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o Lyse cells after 24h incubation.
o Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

o Calculation: Normalize Firefly/Renilla ratio. Plot dose-response curve to derive

Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the intrinsic clearance (

) of MCOBA vs. its aromatic analog.

Reaction Mix:
o Test Compound (1
M) + Human Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).

Initiation:

o Pre-incubate at 37°C for 5 min.

o Add NADPH-regenerating system to start reaction.

Sampling:
o Aliquot samples at 0, 5, 15, 30, and 60 min.

o Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

Analysis:
o Centrifuge and analyze supernatant via LC-MS/MS.
o Data Interpretation: Plot In(% remaining) vs. time. The slope

determines half-life (
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)

o Expectation: MCOBA should show a longer

than the aromatic analog due to lack of ring hydroxylation sites.

Structure-Activity Relationship (SAR) Logic

The following diagram details the specific chemical modifications and their biological

consequences.
Head Group: | ___ Increases Lipophilicity
Methylcyclohexyl Prevents Aromatic Metabolism
OBA Scaffold Linker: [ _____ »| Maintains H-Bond Accepting
ohexyl-O-B Acid Ether Oxygen Chemical Stability
Tail: | Critical for lonic Interaction
Butyric Acid with Receptor (Arg/His residues)

Click to download full resolution via product page

Caption: SAR dissection of MCOBA. The methylcyclohexyl group is the primary driver of
enhanced metabolic stability and lipophilicity compared to aromatic analogs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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